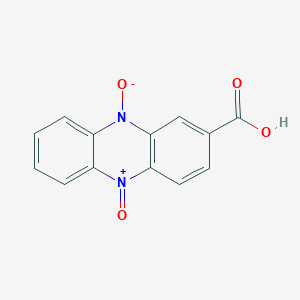
2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the phenazine core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Carboxylation: Introduction of the carboxyl group can be done via carboxylation reactions using carbon dioxide or other carboxylating agents.
Oxidation: The phenazine core may undergo oxidation to introduce the oxo group, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxyphenazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate involves its interaction with molecular targets such as enzymes, DNA, or cellular membranes. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to active sites of enzymes and blocking their function.
DNA intercalation: Inserting between DNA base pairs, disrupting replication and transcription.
Membrane disruption: Interacting with cell membranes, leading to cell lysis or altered permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenazine-1-carboxylic acid
- Phenazine-1,6-dicarboxylic acid
- Phenazine-1,8-dicarboxylic acid
Uniqueness
2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its oxo and carboxyl groups may enhance its reactivity and interaction with biological targets compared to other phenazine derivatives.
Propriétés
Numéro CAS |
7495-28-5 |
|---|---|
Formule moléculaire |
C13H8N2O4 |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
10-oxido-5-oxophenazin-5-ium-2-carboxylic acid |
InChI |
InChI=1S/C13H8N2O4/c16-13(17)8-5-6-11-12(7-8)15(19)10-4-2-1-3-9(10)14(11)18/h1-7H,(H,16,17) |
Clé InChI |
POQYTUGAJIFTMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=C([N+]2=O)C=CC(=C3)C(=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


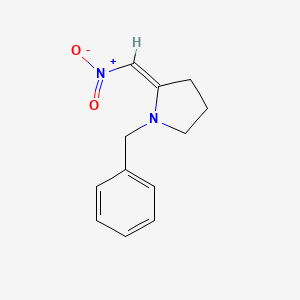
![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)
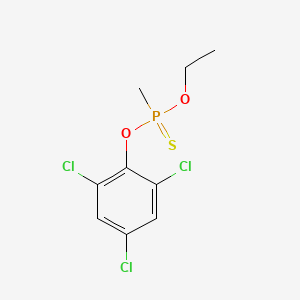

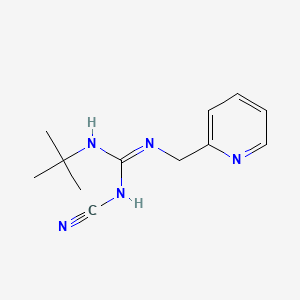
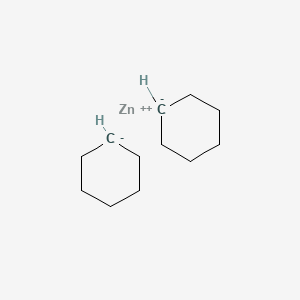
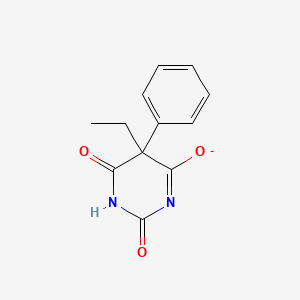


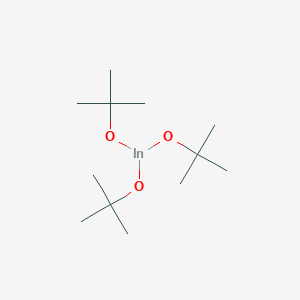
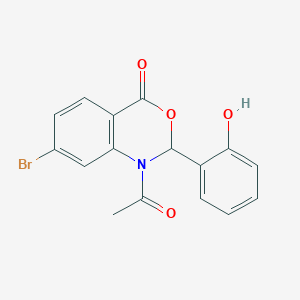
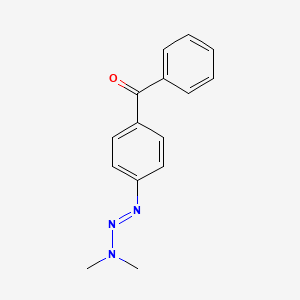
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
![3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium](/img/structure/B13792457.png)
